8-Chlorocaffeine
Overview
Description
8-Chloro Caffeine, also known as 8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, is a derivative of caffeine. It is a stimulant compound belonging to the xanthine chemical class, with physiological effects similar to caffeine. The molecular formula of 8-Chloro Caffeine is C8H9ClN4O2, and it has a molecular weight of 228.64 g/mol .
Mechanism of Action
Target of Action
8-Chlorocaffeine, also known as 1,3-dimethyl-8-chloroxanthine, is a stimulant drug of the xanthine chemical class . It shares physiological effects similar to caffeine . The primary targets of this compound are likely to be the adenosine receptors, similar to caffeine .
Mode of Action
This compound acts by inhibiting the excision enzyme of the dark repair system . This suggests that it interferes with the DNA repair mechanism, specifically the process that repairs ultraviolet damage in DNA .
Biochemical Pathways
The main synthesis pathway of caffeine, and by extension this compound, is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .
Pharmacokinetics
Caffeine, a closely related compound, is almost exclusively metabolized in the liver by the cytochrome p-450 enzyme system . Lifestyle factors such as smoking, use of oral contraceptives, pregnancy, obesity, alcohol consumption, and coadministration of drugs can influence caffeine pharmacokinetics . These factors may also influence the pharmacokinetics of this compound.
Result of Action
It has been suggested that this compound can induce protein-associated dna breaks in isolated nuclei from l1210 cells . This indicates that this compound may have genotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the regulation of phototactic behavior may be modulated by environmental factors, including toxicants . .
Biochemical Analysis
Biochemical Properties
8-Chlorocaffeine interacts with various biomolecules, primarily enzymes, proteins, and other biomolecules in the cell . It is suggested that this compound acts by inhibiting the excision enzyme of the dark repair system .
Cellular Effects
This compound has been shown to influence cell function. It potentiates UV-induced chromosomal aberrations in Chinese hamster embryonic lung cells . It also produces protein-associated DNA breaks in isolated nuclei from L1210 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is suggested that this compound acts by inhibiting the excision enzyme of the dark repair system, affecting the DNA repair process .
Temporal Effects in Laboratory Settings
It has been suggested that this compound inhibits the dark repair system, implying potential long-term effects on cellular function .
Metabolic Pathways
As a derivative of caffeine, it may share similar metabolic pathways, which involve enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chloro Caffeine can be synthesized through the chlorination of caffeine. The process involves the reaction of caffeine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature and pressure conditions. The reaction typically yields 8-Chloro Caffeine as the primary product.
Industrial Production Methods: In industrial settings, the production of 8-Chloro Caffeine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity caffeine and chlorine gas, with precise control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro Caffeine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of dechlorinated caffeine derivatives.
Substitution: Formation of substituted caffeine derivatives with various functional groups.
Scientific Research Applications
8-Chloro Caffeine has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of caffeine derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects, particularly in combination with other drugs.
Industry: Used in the synthesis of other chemical compounds and as an additive in certain products.
Comparison with Similar Compounds
Caffeine: The parent compound, widely known for its stimulant effects.
8-Chlorotheophylline: Another chlorinated xanthine derivative with similar stimulant properties.
Theobromine: A naturally occurring xanthine found in cocoa, with milder stimulant effects.
Uniqueness of 8-Chloro Caffeine: 8-Chloro Caffeine is unique due to the presence of the chlorine atom at the 8-position of the xanthine ring. This modification alters its chemical properties and biological activity compared to caffeine and other xanthine derivatives. The chlorine atom increases the compound’s acidity, making it more suitable for forming co-salts with other drugs, such as diphenhydramine in the antiemetic drug dimenhydrinate .
Properties
IUPAC Name |
8-chloro-1,3,7-trimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPGBJNNATDRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197722 | |
Record name | 8-Chlorocaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-49-7 | |
Record name | 8-Chlorocaffeine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4921-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chlorocaffeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chlorocaffeine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6277 | |
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Record name | 8-Chlorocaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 8-CHLOROCAFFEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297FVR09D5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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A: Research suggests that 8-Chlorocaffeine, similar to its analog 8-Methoxycaffeine (8-MOC), can induce single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs) in cellular DNA. [] This DNA damage appears to be transient and reversible upon drug removal. [] Additionally, this compound exhibits a temperature-dependent enhancement of chromosomal aberration frequency induced by alkylating agents, particularly di- and trifunctional ones, in Chinese hamster cells. [] This effect is more pronounced at higher temperatures (37°C) and when administered immediately after the alkylating agent. []
ANone: this compound (1,3,7-Trimethyl-8-chloro-3,7-dihydro-1H-purine-2,6-dione) possesses the molecular formula C8H9ClN4O2 and a molecular weight of 228.63 g/mol. While specific spectroscopic data is not provided in the given abstracts, characteristic peaks in NMR and IR spectroscopy can be expected due to the presence of methyl groups, a chlorine atom, and the purine ring system.
A: While 8-MOC demonstrates functional similarities to the topoisomerase II inhibitor ellipticine in inducing DNA damage, neither 8-MOC, caffeine, nor this compound could stimulate the formation of a cleavable complex with purified L1210 topoisomerase II. [] This suggests that these methylated oxypurines might act on a different topoisomerase II form or require the natural chromatin environment within the nucleus for their activity. []
A: Yes, this compound can be synthesized through electrochemical oxidation of caffeine using KCl as an electrolyte. [] This method offers an alternative to traditional chemical synthesis routes.
A: Yes, the binding affinity of xanthine derivatives to bovine serum albumin is influenced by their structure. [] Anionic xanthine species generally exhibit stronger interactions compared to their neutral counterparts. [] This suggests that electrostatic interactions play a crucial role in the binding process.
A: Studies in Chinese hamster cells show that the temperature during exposure to 8-Methoxycaffeine and this compound significantly impacts their ability to induce chromosomal aberrations during specific cell cycle phases. [] This highlights the importance of considering temperature as a crucial factor when studying the genetic effects of these compounds.
A: Both caffeine and this compound have demonstrated an ability to inhibit the dark repair of ultraviolet (UV) damage in DNA. [] The kinetics of this inhibition could offer insights into the mechanism by which these compounds interfere with DNA repair pathways.
A: Research indicates that analogs of xanthine can modulate the mutagenic effects of UV light. [] Understanding these interactions is crucial for assessing the potential risks and benefits associated with xanthine derivative exposure in combination with UV radiation.
A: Yes, this compound serves as a versatile starting material in organic synthesis. For example, it can be reacted with various nucleophiles, including benzyl alcohols, [] to create a library of 8-benzyloxycaffeine analogs. [] These analogs can be further evaluated for their biological activity, such as inhibition of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. []
A: Researchers have successfully conjugated caffeine with eudesmanolides, a class of sesquiterpene lactones, using nitrogen-containing linkers. [] This approach allows for the creation of hybrid molecules potentially combining the biological properties of both caffeine and eudesmanolides.
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